N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide
Description
N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole ring fused with a phenyl group, which is further substituted with a carboxamide group. The presence of the propan-2-yl and propyl groups attached to the carbamoyl moiety adds to its complexity and potential reactivity.
Properties
IUPAC Name |
N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-12-23(14(2)3)21(25)15-8-5-6-10-17(15)22-20(24)16-9-7-11-18-19(16)27-13-26-18/h5-11,14H,4,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBALUWNZJACGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C)C(=O)C1=CC=CC=C1NC(=O)C2=C3C(=CC=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using suitable amines and carboxylic acid derivatives.
Substitution with Propan-2-yl and Propyl Groups: The final step involves the substitution of the carbamoyl group with propan-2-yl and propyl groups using alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Hydrolysis: Acidic or basic aqueous solutions under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide: shares structural similarities with other benzodioxole derivatives and carboxamide compounds.
Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different substituents.
Carboxamide Compounds: Molecules with carboxamide groups attached to various aromatic or aliphatic backbones.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
